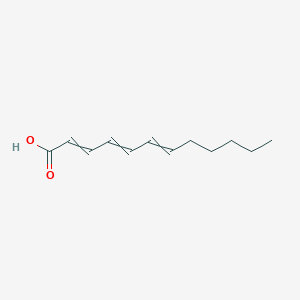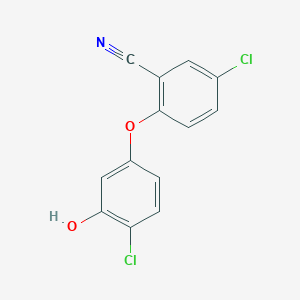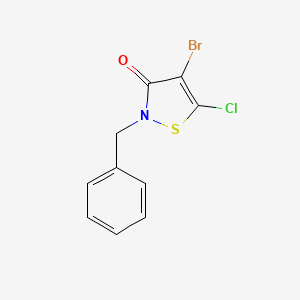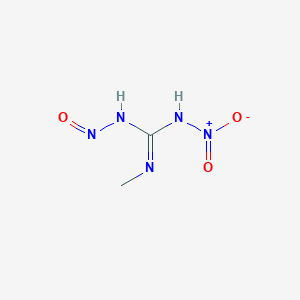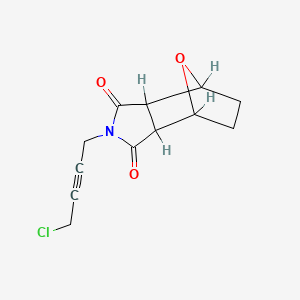
(E)-2-acetyl-3-hydroxybut-2-enimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-acetyl-3-hydroxybut-2-enimidoyl cyanide is an organic compound characterized by its unique structure, which includes an acetyl group, a hydroxy group, and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-acetyl-3-hydroxybut-2-enimidoyl cyanide typically involves multi-step organic reactions. One common method includes the condensation of acetylacetone with hydroxylamine to form an oxime, followed by the reaction with cyanogen bromide to introduce the cyanide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-acetyl-3-hydroxybut-2-enimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyanide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 2-acetyl-3-oxobut-2-enimidoyl cyanide.
Reduction: Formation of 2-acetyl-3-hydroxybut-2-enimidoyl amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2-acetyl-3-hydroxybut-2-enimidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2-acetyl-3-hydroxybut-2-enimidoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-acetyl-3-hydroxybut-2-enimidoyl chloride
- 2-acetyl-3-hydroxybut-2-enimidoyl bromide
- 2-acetyl-3-hydroxybut-2-enimidoyl fluoride
Uniqueness
(E)-2-acetyl-3-hydroxybut-2-enimidoyl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The cyanide group allows for specific interactions with metal ions and enzymes, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(E)-2-acetyl-3-hydroxybut-2-enimidoyl cyanide |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)7(5(2)11)6(9)3-8/h9-10H,1-2H3/b7-4-,9-6? |
InChI-Schlüssel |
OZBBLCIWDSWGPR-MWDTWUHYSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)C)/C(=N)C#N)/O |
Kanonische SMILES |
CC(=C(C(=O)C)C(=N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


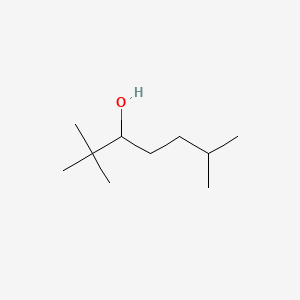
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)


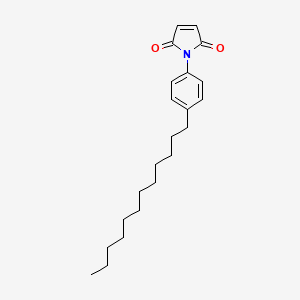
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
